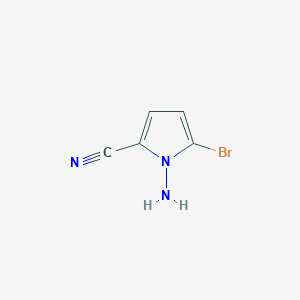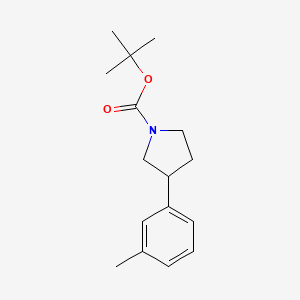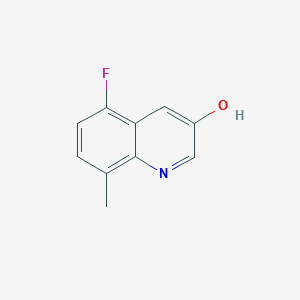
5-Fluoro-8-methylquinolin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-8-methylquinolin-3-ol is a fluorinated quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields such as medicine, agriculture, and industry . The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Métodos De Preparación
The synthesis of 5-Fluoro-8-methylquinolin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors followed by fluorination. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound . Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to ensure efficient and environmentally friendly synthesis .
Análisis De Reacciones Químicas
5-Fluoro-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions, such as the displacement of the fluorine atom, are common.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
5-Fluoro-8-methylquinolin-3-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-8-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may inhibit topoisomerase II, preventing DNA replication and inducing cell death .
Comparación Con Compuestos Similares
5-Fluoro-8-methylquinolin-3-ol can be compared with other fluorinated quinolines, such as:
5-Fluoroquinoline: Similar in structure but lacks the methyl and hydroxyl groups.
6-Fluoroquinoline: Fluorine atom is positioned differently, leading to variations in biological activity.
8-Fluoroquinoline: Similar to this compound but without the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8FNO |
|---|---|
Peso molecular |
177.17 g/mol |
Nombre IUPAC |
5-fluoro-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8FNO/c1-6-2-3-9(11)8-4-7(13)5-12-10(6)8/h2-5,13H,1H3 |
Clave InChI |
GUVJQHASORDIFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(C=C1)F)C=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


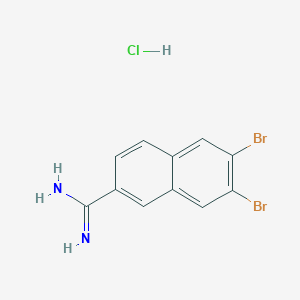
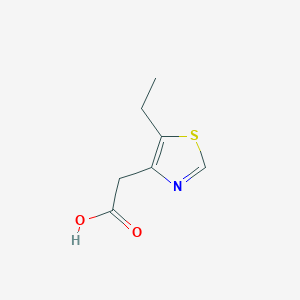
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
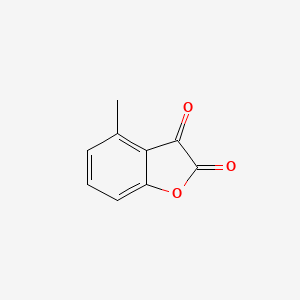
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)

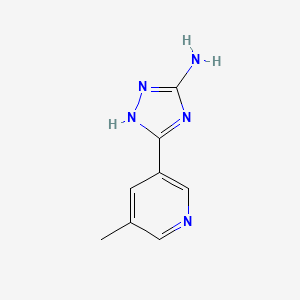

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)

